N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)10-11-24(20-22-18-13(21)6-5-9-17(18)28-20)19(25)16-12-26-14-7-3-4-8-15(14)27-16;/h3-9,16H,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYJFAAMEWFELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3COC4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Benzodioxine Ring: This involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide.
Coupling Reaction: The final step involves coupling the chlorinated benzothiazole with the benzodioxine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is studied for its potential as a neuroprotective agent in neurodegenerative diseases.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes like kinases and proteases, which are involved in cell signaling and apoptosis.
Pathways Involved: It modulates pathways like the MAPK/ERK pathway and the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural Analysis and Key Features
- Substituents: 4-Chloro-1,3-benzothiazol-2-yl group: Introduces electronegativity and steric bulk, which may affect binding to biological targets. Dimethylaminoethyl chain: A basic side chain that could improve solubility and facilitate interactions with charged residues in enzymes or receptors.
- Hydrochloride Salt : Likely improves aqueous solubility, critical for bioavailability.
Comparison with Benzothiazole Carboxamide Derivatives
details structurally related benzothiazole-3-carboxamides with varying substituents. Key differences and similarities are summarized below:
Key Observations :
- Synthetic Accessibility : Substituents like 4-chlorophenyl (4g) yield higher synthesis efficiencies (70%) compared to bulkier groups (e.g., 2-chloro-6-fluorophenyl in 4i, 37%) .
- Structural Confirmation: IR and NMR data confirm carboxamide and thiazolidinone functionalities across analogs, with spectral shifts reflecting electronic effects of substituents.
- Divergence from Target: The target compound’s dimethylaminoethyl group and benzodioxine core distinguish it from these analogs, which lack the benzodioxine system and feature simpler side chains.
Comparison with Benzodioxine-Containing Analogs
and describe compounds with benzodioxine or related scaffolds:
Key Observations :
- Solubility : The hydrochloride salt in the target compound and ’s analog enhances water solubility compared to neutral dibenzodioxin derivatives ().
Methodological Approaches in Compound Comparison
highlights molecular networking for comparing fragmentation patterns via MS/MS data. Key points:
- The target compound may cluster with benzothiazole-carboxamides (e.g., 4g–4n) if they share fragmentation pathways (e.g., cleavage at the carboxamide bond) .
- Limitations : Without experimental MS/MS data for the target compound, its exact similarity to analogs remains speculative.
Concluding Remarks
The target compound’s unique combination of benzodioxine, benzothiazole, and dimethylaminoethyl groups distinguishes it from simpler benzothiazole-carboxamides () and benzodioxine-methylamine analogs (). Further studies using molecular networking () and targeted biological assays are needed to elucidate its pharmacological profile.
Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound is characterized by a unique structure that incorporates a benzothiazole moiety and a benzodioxine ring. Its molecular formula is C16H19ClN2O3S, with a molecular weight of 358.85 g/mol. The presence of the chlorobenzothiazole group is crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 358.85 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMSO and DMF |
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Escherichia coli .
- Inhibition of Mycobacterium tuberculosis : Similar benzothiazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis by targeting the DprE1 enzyme involved in cell wall biosynthesis .
- Anticancer Properties : Some studies suggest that benzothiazole derivatives possess anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
Pharmacological Properties
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, which are essential for therapeutic efficacy. Its ability to penetrate biological membranes may enhance its effectiveness against intracellular pathogens.
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of synthesized derivatives containing the benzodioxane structure. The results indicated that certain compounds displayed comparable or superior antibacterial activity compared to standard antibiotics like norfloxacin .
- Antifungal Activity : In another investigation, compounds similar to this one were tested for antifungal properties against Candida albicans. The results demonstrated promising activity, suggesting potential for therapeutic applications in treating fungal infections .
- Tuberculosis Treatment : Research focusing on benzothiazole derivatives highlighted their role in combating tuberculosis through specific inhibition of enzymes critical to mycobacterial survival .
Q & A
Q. How should researchers design multi-step synthesis protocols to scale up production without compromising purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates in real time.
- Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer, reducing side reactions. Evidence from fuel engineering highlights scalability benefits of such systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
